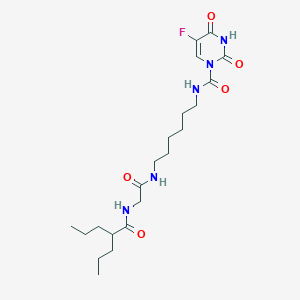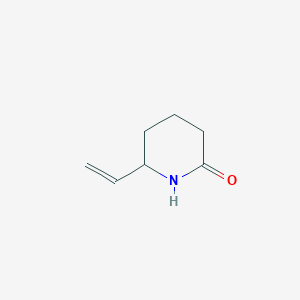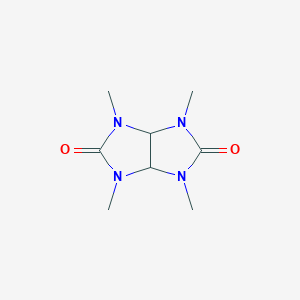
Mebicar
Overview
Description
Mebicar, also known as temgicoluril or tetramethylglycoluril, is an anxiolytic medication produced by the Latvian pharmaceutical company Olainfarm. It is primarily used in Latvia and Russia to treat anxiety and related disorders. This compound is known for its non-habit-forming, non-sedating properties, and it does not impair motor function .
Preparation Methods
Mebicar can be synthesized by the condensation of N,N-dimethylurea with glyoxal. The reaction is typically carried out in an aqueous solution with a catalytic amount of phosphoric acid anhydride at room temperature. The product, temgicoluril, is then isolated by filtration. The filtrate can be reused by adding more dimethylurea and glyoxal, although this requires a longer reaction time .
Chemical Reactions Analysis
Mebicar is chemically inert and does not interact with acids, alkali, oxidants, or reducing agents. It does not undergo significant chemical reactions under normal conditions, making it a stable compound. The primary reactions it undergoes are related to its metabolism in the body, where it is broken down and excreted .
Scientific Research Applications
Mebicar has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology. It is used to treat anxiety, neuroses, and neurotic disorders. It has also been found to be effective in aiding smoking cessation and may be useful in treating symptoms of attention deficit hyperactivity disorder (ADHD). Additionally, this compound has been studied for its potential nootropic effects, which could enhance cognitive function .
Mechanism of Action
Mebicar affects several major neurotransmitter systems, including γ-aminobutyric acid (GABA), choline, serotonin, and adrenergic activity. It decreases brain norepinephrine levels and increases brain serotonin levels without modulating dopaminergic or cholinergic systems. This unique mechanism of action contributes to its anxiolytic properties without causing sedation or dependency .
Comparison with Similar Compounds
Mebicar is structurally similar to uric acid but does not interact with acids, alkali, oxidants, or reducing agents. It is unique among anxiolytics due to its non-habit-forming and non-sedating properties. Similar compounds include benzodiazepines, which are commonly used as anxiolytics but have a higher risk of dependency and sedation. Another similar compound is buspirone, which is also used to treat anxiety but has a different mechanism of action, primarily affecting serotonin receptors .
Properties
IUPAC Name |
1,3,4,6-tetramethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-9-5-6(11(3)7(9)13)12(4)8(14)10(5)2/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUUSFJTJXFNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(N(C1=O)C)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143588 | |
| Record name | Mebikar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10095-06-4 | |
| Record name | Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10095-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mebikar | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010095064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mebicar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13522 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mebikar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione,tetrahydro-1,3,4,6-tetramethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEMGICOLURIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FE6NPG89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does Mebicar impact the serotonergic system?
A1: Research suggests that this compound increases brain serotonin levels. [] The significance of this effect on its overall pharmacological profile requires further investigation.
Q2: Does this compound exhibit any analgesic properties?
A2: Studies in mice revealed that this compound, similar to amitriptyline and diazepam, increased pain thresholds in the "hot plate" analgesia test. [, ] Notably, this compound demonstrated greater efficacy than diazepam and comparable efficacy to amitriptyline in elevating pain thresholds at earlier time points. [, ] Further research is needed to elucidate the mechanisms underlying these effects.
Q3: What are the primary clinical applications of this compound?
A3: this compound has been investigated for its potential in treating a range of conditions, including anxiety disorders, alcohol withdrawal syndrome, and as an adjunct therapy in cardiovascular diseases. [, ] It has also shown potential in managing neurobehavioral and immunological disruptions induced by stress in preclinical models. []
Q4: Does this compound exhibit any cardioprotective effects?
A4: Some studies suggest potential cardioprotective properties of this compound. One study highlighted its efficacy in a combined therapy setting for stable ischemic heart disease and paroxysmal atrial fibrillation. [] The observed improvements in clinical and hemodynamic parameters warrant further investigation into its potential cardioprotective mechanisms. []
Q5: Has this compound shown promise in treating conditions beyond anxiety disorders?
A5: Yes, this compound has been explored as a potential therapeutic agent in various conditions. For instance, it demonstrated potential in managing alcohol withdrawal symptoms and enhancing the effectiveness of mental invalid rehabilitation. [, ]
Q6: What are the limitations of current this compound research?
A6: While promising, much of the available research originates from Eastern European countries, with limited large-scale, double-blind, placebo-controlled studies commonly employed in Western medicine. This limits direct comparisons with other established anxiolytics and necessitates further investigation to validate these findings and explore its full therapeutic potential.
Q7: What is known about the pharmacokinetic profile of this compound?
A7: Limited information is available on the specific pharmacokinetic parameters of this compound. Further research is needed to elucidate its absorption, distribution, metabolism, and excretion profile. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


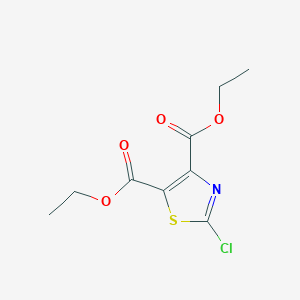
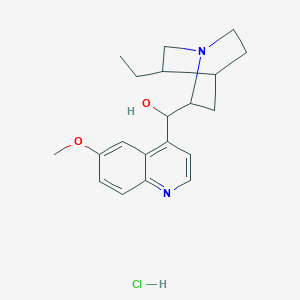
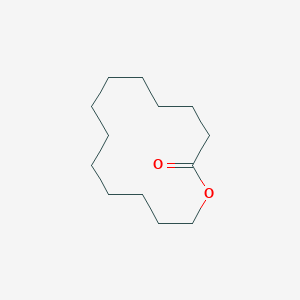

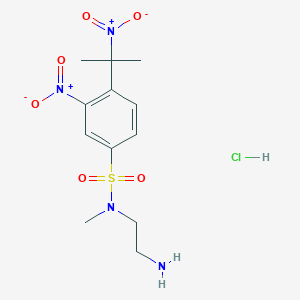

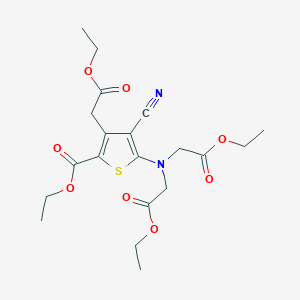
![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)


![(2,2,3,3-tetramethylcyclopropyl)[1-(4,4,4-trifluorobutyl)-1H-indol-3-yl]-methanone](/img/structure/B158927.png)
